An In-depth Technical Guide to the Chemical Properties and Structure of 3-Octyne
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Octyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Octyne (also known as ethylbutylacetylene) is an internal alkyne, a class of unsaturated hydrocarbons characterized by a carbon-carbon triple bond. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-octyne, tailored for professionals in research and drug development.
Chemical and Physical Properties
3-Octyne is a colorless liquid at room temperature.[1] It is characterized by its eight-carbon chain with a triple bond located between the third and fourth carbon atoms.[2] Like other hydrocarbons, it is insoluble in water but soluble in common organic solvents.[1]
Data Presentation: Quantitative Properties of 3-Octyne
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄ | [3][4][5] |
| Molecular Weight | 110.20 g/mol | [1][5] |
| CAS Number | 15232-76-5 | [3][4] |
| Density | 0.753 g/mL | [3] |
| Boiling Point | 133 °C | [3] |
| Melting Point | -104 °C | [3] |
| Refractive Index | 1.425 | [3] |
| Flash Point | 21 °C | [6] |
Molecular Structure
The structure of 3-octyne features a linear geometry around the sp-hybridized carbons of the triple bond (C3 and C4). The bond angles involving these carbons (C2-C3-C4 and C3-C4-C5) are approximately 180°. The remaining carbon atoms in the ethyl and butyl chains have a tetrahedral geometry with sp³ hybridization.
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C≡C Triple Bond: Approximately 1.21 Å
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C-C Single Bond (sp-sp³): Approximately 1.47 Å
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C-C Single Bond (sp³-sp³): Approximately 1.54 Å
-
C-H Single Bond (sp³): Approximately 1.09 Å
A diagram illustrating the logical relationship of the atoms in the 3-octyne molecule is provided below.
Caption: Ball-and-stick representation of the 3-octyne molecule.
Experimental Protocols
Synthesis of 3-Octyne
A common and effective method for the synthesis of 3-octyne is the alkylation of a terminal alkyne, specifically 1-butyne, with an alkyl halide, such as 1-bromobutane, in the presence of a strong base like sodium amide (NaNH₂).[3][7] The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.[7]
Reaction: CH₃CH₂C≡CH + NaNH₂ → CH₃CH₂C≡CNa + NH₃ CH₃CH₂C≡CNa + CH₃CH₂CH₂CH₂Br → CH₃CH₂C≡CCH₂CH₂CH₂CH₃ + NaBr
Detailed Methodology:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is flushed with an inert gas (e.g., nitrogen or argon) to maintain anhydrous conditions.
-
Deprotonation of 1-Butyne: Sodium amide (1.1 equivalents) is suspended in an anhydrous solvent such as liquid ammonia (B1221849) or tetrahydrofuran (B95107) (THF) in the reaction flask and cooled in a dry ice/acetone bath. 1-Butyne (1.0 equivalent) is then added dropwise from the dropping funnel to the stirred suspension. The reaction mixture is stirred for 1-2 hours to ensure the complete formation of the sodium butynide salt.
-
Alkylation: 1-Bromobutane (1.0 equivalent) is added dropwise to the reaction mixture at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 2-4 hours at room temperature to drive the reaction to completion.
-
Workup: The reaction is quenched by the slow addition of water or aqueous ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or pentane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
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Purification: The solvent is removed from the filtrate by rotary evaporation. The crude 3-octyne is then purified by fractional distillation under atmospheric pressure to yield the pure product.
The workflow for the synthesis of 3-octyne is illustrated in the following diagram.
Caption: Experimental workflow for the synthesis and purification of 3-octyne.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of 3-octyne is expected to show signals corresponding to the different types of protons in the molecule. The allylic protons on the carbons adjacent to the triple bond (C2 and C5) will be deshielded and appear in the range of 2.0-2.5 ppm. The other aliphatic protons will appear further upfield.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the non-equivalent carbon atoms. The sp-hybridized carbons of the alkyne (C3 and C4) typically resonate in the range of 65-90 ppm. The sp³-hybridized carbons will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy:
The IR spectrum of 3-octyne is characterized by the absence of a C-H stretch for a terminal alkyne (around 3300 cm⁻¹). A weak C≡C stretching vibration is expected in the region of 2100-2260 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹.
Mass Spectrometry (MS):
The electron ionization mass spectrum of 3-octyne will show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern will be characteristic of an alkyne, with common fragmentation pathways involving cleavage of the bonds adjacent to the triple bond.
Reactivity of 3-Octyne
The reactivity of 3-octyne is dominated by the electron-rich triple bond, making it susceptible to electrophilic addition reactions.
Electrophilic Addition Reactions
3-Octyne can undergo addition reactions with various electrophiles, such as hydrogen halides (HX) and halogens (X₂). The addition of one equivalent of the electrophile will yield a substituted alkene. Due to the internal nature of the alkyne, the initial addition can result in a mixture of E and Z isomers. The addition of a second equivalent of the electrophile will lead to a saturated, substituted alkane.
Hydroboration-Oxidation
The hydroboration-oxidation of 3-octyne provides a method for the anti-Markovnikov hydration of the triple bond. Reaction with a sterically hindered borane, such as disiamylborane (B86530) or 9-BBN, followed by oxidation with hydrogen peroxide in a basic solution, will yield an enol that tautomerizes to a ketone. For an internal alkyne like 3-octyne, this reaction will produce a mixture of 3-octanone (B92607) and 4-octanone.
Ozonolysis
Ozonolysis of 3-octyne, followed by an oxidative workup (e.g., with water or hydrogen peroxide), results in the cleavage of the triple bond to form two carboxylic acids. In the case of 3-octyne, the products will be propanoic acid and pentanoic acid.[8][9]
Safety and Handling
3-Octyne is a flammable liquid and should be handled with appropriate safety precautions.[6] It is important to work in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. scbt.com [scbt.com]
- 2. quora.com [quora.com]
- 3. The synthesis of 3 – octyne is achieved by adding a bromoalkane into - askIITians [askiitians.com]
- 4. quora.com [quora.com]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
- 6. Reactions of Alkynes: Addition of HX and (X_2) | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. A chemist is planning to synthesize 3-octyne by adding 1-bromobut... | Study Prep in Pearson+ [pearson.com]
- 8. Ozonolysis - Wikipedia [en.wikipedia.org]
- 9. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
